Lopinavir Metabolite M-3/M-4
CAS No.: 221553-72-6
Cat. No.: VC0192968
Molecular Formula: C37H48N4O6
Molecular Weight: 644.813
Purity: 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221553-72-6 |
|---|---|
| Molecular Formula | C37H48N4O6 |
| Molecular Weight | 644.813 |
| IUPAC Name | (2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide |
| Standard InChI | InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29?,30?,31-,32?,34-/m0/s1 |
| Standard InChI Key | HECSHMHYHYDFLR-SWOJEPDRSA-N |
| SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O |
| Boiling Point | 957.204ºC at 760 mmHg |
Introduction
Chemical Identification and Properties
Lopinavir Metabolite M-3/M-4 is a major oxidative metabolite of lopinavir, formed through specific biotransformation pathways. The compound has been well-characterized with the following properties:
| Property | Value |
|---|---|
| CAS Number | 221553-72-6 or 357275-54-8* |
| Molecular Formula | C37H48N4O6 |
| Molecular Weight | 644.80 g/mol |
| Boiling Point | 957.2°C |
| Flash Point | 532.7°C |
| Physical State | Not specified in literature (likely solid) |
| WGK (Water Hazard Class) | 1 |
*Note: Different CAS numbers appear in the literature, which may reflect different isomeric forms or naming conventions .
The chemical structure of Lopinavir Metabolite M-3/M-4 retains the core structure of the parent compound lopinavir with specific oxidative modifications. The designation "M-3/M-4" indicates this may represent a mixture of two closely related metabolites or isomeric forms that are often isolated or analyzed together due to their similar properties and formation pathways .
Metabolic Formation and Pathway
Lopinavir Metabolite M-3/M-4 is formed primarily through oxidative metabolism of the parent drug lopinavir. The formation pathway has been extensively studied and characterized:
Metabolic Enzymes Involved
Lopinavir is extensively metabolized by the hepatic cytochrome P450 system, with CYP3A4 being the predominant enzyme responsible for its biotransformation. The metabolism is almost exclusively mediated by the CYP3A isozyme family . This enzymatic pathway leads to the formation of various metabolites, with M-3 and M-4 being among the most prominent found in plasma .
Site of Metabolism
The predominant site of metabolism for lopinavir leading to the formation of M-3/M-4 has been identified as the carbon-4 position of the cyclic urea moiety. This oxidation at the C-4 position represents a major metabolic pathway for lopinavir . After this primary oxidation, subsequent secondary metabolism may occur on the diphenyl core moiety of the molecule .
Metabolic Pathway Characterization
Studies have identified at least 12 metabolites of lopinavir in vitro, with the C-4 oxidation products M1, M3, and M4 being the predominant metabolites found in plasma samples from subjects receiving lopinavir therapy . In a 14C-lopinavir study in humans, approximately 89% of the plasma radioactivity after a single dose was attributed to the parent drug, with the remainder being metabolites including M-3/M-4 .
Biological Significance
Lopinavir Metabolite M-3/M-4 plays several important roles in understanding the pharmacology and therapeutic applications of lopinavir:
Pharmacokinetic Implications
The metabolism of lopinavir to M-3/M-4 represents a significant route of elimination for the parent drug. Following oral administration of lopinavir, approximately 10.4 ± 2.3% of the administered dose is excreted in urine, while 82.6 ± 2.5% is excreted in feces, primarily as oxidative metabolites including M-3/M-4 .
Ritonavir Co-administration Effects
An important aspect of lopinavir therapy is its co-administration with ritonavir, which acts as a potent CYP3A4 inhibitor. This "boosting" effect inhibits the metabolism of lopinavir to M-3/M-4 and other metabolites, thereby increasing the plasma concentration of the parent drug and enhancing its therapeutic efficacy . Studies have shown that ritonavir effectively suppresses all pathways of lopinavir bioactivation through CYP3A4 inhibition .
Research Applications
Lopinavir Metabolite M-3/M-4 serves as a valuable tool in various research applications:
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Biochemical research to explore enzymatic pathways involved in lopinavir metabolism
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Investigation of absorption, distribution, metabolism, and excretion (ADME) processes of the parent molecule
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Study of enzyme polymorphisms and their impact on metabolism
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Development of analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification of lopinavir and its metabolites in biological samples
Analytical Methods and Detection
Several analytical approaches have been developed for the detection, identification, and quantification of Lopinavir Metabolite M-3/M-4:
Chromatographic Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be the most effective technique for analyzing Lopinavir Metabolite M-3/M-4 in various biological matrices. This metabolite serves as a reference standard in bioanalytical assays to measure concentrations in plasma, urine, and other tissues .
Structural Elucidation Techniques
Structural elucidation of Lopinavir Metabolite M-3/M-4 has been performed using accurate mass measurement and MS/MS fragmentation analysis. These techniques have allowed researchers to definitively identify the site of metabolism and confirm the structure of these metabolites .
Metabolomic Approaches
Advanced metabolomic approaches have been employed to profile trapped reactive metabolites of lopinavir, including M-3/M-4. Research has identified numerous GSH-trapped and semicarbazide-trapped reactive metabolites, providing comprehensive characterization of lopinavir's metabolic pathways .
Clinical and Research Implications
Understanding Lopinavir Metabolite M-3/M-4 has important implications for clinical practice and ongoing research:
Drug-Drug Interactions
The metabolism of lopinavir to M-3/M-4 can be affected by concomitant medications that inhibit or induce CYP3A4 activity. For example, studies have shown that drugs like rifampicin (a CYP3A inducer) may accelerate lopinavir bioactivation and potentially increase hepatotoxicity . Conversely, ritonavir (a CYP3A4 inhibitor) decreases the formation of M-3/M-4 and other metabolites, increasing the plasma concentration of the parent drug .
Metabolite-to-Parent Ratios
The ratio of Lopinavir Metabolite M-3/M-4 to parent drug in plasma can serve as an indicator of CYP3A4 activity and the extent of lopinavir metabolism. This ratio can be influenced by factors such as concurrent medications, genetic polymorphisms affecting CYP3A4 function, and disease states .
Toxicological Considerations
Research has suggested that bioactivation of lopinavir may be associated with potential toxicity. Studies have identified GSH-trapped reactive metabolites of lopinavir, indicating the formation of potentially reactive intermediates during metabolism that could contribute to adverse effects . Understanding M-3/M-4 formation helps elucidate these toxicological pathways.
The compound is marketed as a reference standard for pharmaceutical and toxicological research with applications including:
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Quality control testing for lopinavir formulations
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Development and validation of bioanalytical methods
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Metabolic pathway investigation
| Supplier | Product Code | Purity | Available Quantities |
|---|---|---|---|
| Santa Cruz Biotech | sc-211747 | Not specified | 1 mg |
| LGC Standards | TRC-L469490-1MG | Not specified | 1 mg |
| Carl Roth | 2P1K.3 | ≥95% | 500 µg, 1 mg, 2 mg, 5 mg, 10 mg |
These reference standards are primarily used in research settings for method development, metabolic studies, and analytical standardization .
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